molecular formula C12H12O4 B12975846 Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate

Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B12975846
M. Wt: 220.22 g/mol
InChI Key: GQLAGRCSFWBJAM-JTQLQIEISA-N
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Description

Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of (S)-5-oxotetrahydrofuran-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl (S)-5-hydroxytetrahydrofuran-2-carboxylate.

    Substitution: Benzyl halides, benzylamines.

Scientific Research Applications

Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The tetrahydrofuran ring and carboxylate group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Used as a topical medication for treating scabies and lice.

    Benzyl alcohol: Commonly used as a solvent and preservative in pharmaceutical formulations.

    Benzyl chloride: An important intermediate in organic synthesis, particularly in the production of benzyl derivatives.

Uniqueness

Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a benzyl group with a tetrahydrofuran ring and a carboxylate functional group. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

benzyl (2S)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C12H12O4/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1

InChI Key

GQLAGRCSFWBJAM-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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